(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including thiazole, pyrrole, triazole, and azetidine. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . Finally, the azetidine ring can be formed through cyclization reactions involving β-amino alcohols .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated heterocycles .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The thiazole and triazole rings, in particular, are known for their antimicrobial and anticancer properties .
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The triazole ring is known to inhibit certain enzymes by binding to their active sites . The compound’s overall effect is a result of these interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: Similar structure but lacks the triazole and azetidine rings.
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: Similar structure but lacks the thiazole and pyrrole rings.
Uniqueness
The uniqueness of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in its combination of multiple heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-14-18(28-20(21-14)24-9-5-6-10-24)19(27)25-11-16(12-25)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCGATSJLUOOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.